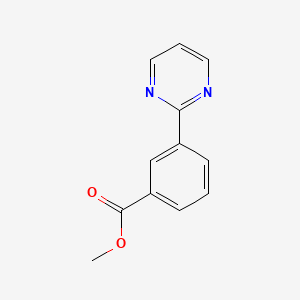

Methyl 3-(pyrimidin-2-YL)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrimidin-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFNHUNCBUINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Synthetic Routes for Methyl 3-(pyrimidin-2-YL)benzoate

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency and substrate scope. These routes can be broadly categorized into direct synthesis approaches, methods involving nucleophilic substitution for pyrimidine (B1678525) derivatization, cyclization reactions to form the pyrimidine moiety, and final-step esterification or amidation reactions.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps, often through one-pot reactions. One such approach involves the condensation of a guanidine-containing compound with a β-dicarbonyl compound that already possesses the desired benzoate (B1203000) functionality. For instance, the reaction of methyl 3-(3-oxopropanoyl)benzoate with guanidine (B92328) can directly yield the pyrimidine ring attached to the benzoate group.

Another direct strategy is the single-step conversion of N-vinyl amides to pyrimidine derivatives. This process involves amide activation followed by nitrile addition and cycloisomerization to form the pyrimidine ring. mit.edu

Nucleophilic Substitution Reactions in Pyrimidine Derivatization

Nucleophilic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups onto a pre-formed pyrimidine ring. In the context of this compound synthesis, this typically involves the reaction of a 2-halopyrimidine with a benzoate derivative. For example, 2-chloropyrimidine (B141910) can react with methyl 3-hydroxybenzoate or a corresponding organometallic reagent like a Grignard or boronic acid derivative of methyl benzoate.

The reactivity of the pyrimidine ring is crucial. In 2,4-difunctionalized pyrimidines, nucleophilic attack often occurs preferentially at the C4 position. google.com However, by carefully selecting reagents and reaction conditions, substitution at the C2 position can be achieved. For instance, the reaction of 2-chloro-4-(3-pyridyl)-pyrimidine with 3-amino-4-methylbenzoic acid ethyl ester under acidic conditions yields the corresponding 2-substituted pyrimidine. google.com

Cyclization Reactions for Pyrimidine Moiety Formation

An alternative to derivatizing a pre-existing pyrimidine is to construct the pyrimidine ring from acyclic precursors. This approach offers high flexibility in introducing substituents. A common method is the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of this compound, this would involve reacting a compound like methyl 3-(1,3-dioxo-1-phenylpropan-2-yl)benzoate with formamidine.

Multicomponent reactions are particularly efficient for forming pyrimidine rings. mdpi.comgrowingscience.com For example, a three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) (the Biginelli reaction) can be adapted to produce highly substituted pyrimidines. mdpi.com Furthermore, copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines. organic-chemistry.org

Esterification and Amidation Reactions for Benzoate Linkage Formation

In many synthetic pathways, the final step is the formation of the methyl ester or an amide linkage. If the synthesis yields 3-(pyrimidin-2-yl)benzoic acid fluorochem.co.uk, a standard esterification reaction with methanol (B129727) under acidic catalysis (e.g., sulfuric acid) will produce the target compound, this compound. mdpi.com

Similarly, if the synthetic route leads to an amine or alcohol on the benzoate precursor, amidation or esterification can be employed to link the pyrimidine-containing fragment. For instance, the coupling of a carboxylic acid with an amine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is a common method. eurjchem.com

Synthesis of Related Pyrimidine-Benzoate Analogues and Chemical Intermediates

The synthetic strategies for this compound can be extended to a wide range of related analogues and intermediates, including those with fused ring systems.

Approaches to Pyrimidine-Fused Benzoates and Structurally Analogous Derivatives

The synthesis of pyrimidine-fused benzoates often involves intramolecular cyclization reactions. For example, a suitably substituted pyrimidine with a reactive chain on the benzoate moiety can undergo cyclization to form a new fused ring. Palladium-catalyzed intramolecular cross-dehydrogenative coupling is a powerful tool for creating such fused systems, like imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. acs.org

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are fused pyrimidine systems, can be achieved by reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with ethyl 4-aminobenzoate. imist.ma Another approach involves the synthesis of pyrrolo[2,3-d]pyrimidines by reacting guanidine with a substituted furan, such as ethyl 4-[2-(2-amino-3-cyanofur-4-yl)ethyl]benzoate. google.com

The synthesis of various pyrimidine analogues often serves to explore their biological activities. For instance, a series of pyrimidine derivatives were synthesized and evaluated as SecA inhibitors, demonstrating the modularity of these synthetic approaches for creating compound libraries. researchgate.net

Role of the Compound as a Precursor in Advanced Chemical Synthesis

This compound serves as a crucial precursor in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an ester group and a pyrimidine ring, allows for a variety of chemical transformations, making it a versatile scaffold for the construction of elaborate molecular architectures.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. For instance, it is a key intermediate in the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, which is a pivotal component for the production of the renowned tyrosine kinase inhibitors Imatinib and Nilotinib. In this synthetic route, the pyrimidine moiety of this compound or a closely related analogue is coupled with other aromatic systems, and the ester group can be further modified or hydrolyzed to an acid to facilitate amide bond formation.

The pyrimidine ring itself is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. thieme-connect.com The presence of the pyrimidine core in this compound makes it an attractive starting material for the development of new therapeutic agents. Researchers often utilize the reactivity of the pyrimidine ring for further functionalization, such as through substitution reactions, to create libraries of novel compounds for biological screening. nih.gov

The versatility of this compound as a precursor is further highlighted by its potential use in the synthesis of a variety of heterocyclic systems. The pyrimidine ring can undergo C-H activation and cross-coupling reactions to form more complex fused heterocyclic systems. researchgate.net The ester functionality also provides a handle for various transformations, including reduction to an alcohol, or conversion to amides, hydrazides, and other derivatives, thereby expanding the molecular diversity that can be achieved from this single precursor. mdpi.com

Advanced Synthetic Techniques and Methodological Innovations

The synthesis and modification of this compound and related pyrimidine derivatives benefit from a range of advanced synthetic techniques that enhance efficiency, selectivity, and molecular complexity.

Protecting Group Strategies (e.g., Boc-protection)

In the multi-step synthesis of complex molecules derived from precursors like this compound, the use of protecting groups is often indispensable to mask reactive functional groups and ensure selective transformations. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines, including those that may be introduced onto the pyrimidine ring or the benzoate portion of the molecule. mdpi.com

The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. mdpi.com For example, in the synthesis of intermediates for kinase inhibitors, an amino group on a precursor to this compound can be protected with a Boc group to prevent it from interfering with subsequent cross-coupling reactions. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. mdpi.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool in synthetic chemistry for building molecular diversity efficiently. mdpi.combohrium.com While specific MCRs directly employing this compound are not extensively documented, the principles of MCRs are widely applied in the synthesis of the pyrimidine scaffold itself.

The Biginelli reaction, a classic MCR, allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. mdpi.comhumanjournals.com This and other MCRs provide rapid access to a wide range of substituted pyrimidine cores which can then be further elaborated to compounds like this compound. mdpi.com MCRs are highly convergent and atom-economical, aligning well with the principles of green chemistry. mdpi.com The use of MCRs in the synthesis of pyrimidine-based scaffolds allows for the rapid generation of compound libraries for drug discovery. mdpi.com

Recent advances in MCRs have focused on the development of novel reactions that provide access to unique and complex heterocyclic scaffolds, including those fused with pyrimidine rings. researchgate.netresearchgate.net These reactions often utilize innovative catalysts and reaction conditions to achieve high yields and selectivities. researchgate.net

Catalytic Methodologies (e.g., Organometallic Catalysis, Metal Salt Catalysis)

Catalysis plays a pivotal role in the synthesis and functionalization of pyrimidine derivatives, including this compound. Organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is a cornerstone for the formation of C-C bonds between the pyrimidine ring and other aryl or vinyl groups. researchgate.net These reactions are essential for building the complex backbones of many pharmaceutical compounds. For instance, the synthesis of aryl-substituted pyrimidines often involves the coupling of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst. researchgate.net

Nickel catalysis has also emerged as a powerful alternative for cross-coupling reactions, offering different reactivity and sometimes being more cost-effective than palladium. researchgate.net Ruthenium complexes have been employed in acceptorless dehydrogenative coupling reactions to construct pyrimidine rings from simpler precursors. acs.org

Metal salt catalysis is also prevalent in pyrimidine synthesis. For example, zinc chloride (ZnCl₂) can catalyze three-component coupling reactions to form 4,5-disubstituted pyrimidines. organic-chemistry.org Iron-catalyzed reactions have been developed for the synthesis of pyrimidines from carbonyl derivatives and amidines. mdpi.com These methods often offer milder reaction conditions and employ more earth-abundant and less toxic metals compared to their noble metal counterparts. mdpi.com Dicationic molten salts have also been reported as effective catalysts for the synthesis of pyrimidine derivatives under green conditions. researchgate.nettandfonline.com

The table below summarizes some of the catalytic methodologies used in pyrimidine synthesis.

| Catalytic Method | Catalyst Example | Application in Pyrimidine Synthesis | Reference |

| Organometallic Catalysis | Palladium(0) complexes | Suzuki-Miyaura cross-coupling for C-C bond formation | researchgate.net |

| Organometallic Catalysis | Nickel complexes | Cross-coupling reactions | researchgate.net |

| Organometallic Catalysis | Ruthenium complexes | Acceptorless dehydrogenative coupling for ring formation | acs.org |

| Metal Salt Catalysis | Zinc Chloride (ZnCl₂) | Three-component coupling reactions | organic-chemistry.org |

| Metal Salt Catalysis | Iron complexes | Synthesis from carbonyls and amidines | mdpi.com |

| Molten Salt Catalysis | Dicationic molten salts | Multicomponent synthesis of pyrimidine derivatives | researchgate.nettandfonline.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.in The synthesis of pyrimidine derivatives, including precursors like this compound, is an area where green chemistry approaches have been actively explored.

Key green chemistry strategies include the use of safer solvents (like water or ionic liquids), the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave irradiation. rasayanjournal.co.innih.gov Multicomponent reactions, as discussed earlier, are inherently green as they reduce the number of synthetic steps and waste generation. mdpi.com

The use of mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), offers a solvent-free approach to synthesis. mdpi.com This method has been applied to the iodination of pyrimidines, avoiding the use of hazardous reagents and solvents. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netacs.org The application of microwave irradiation in the synthesis of pyrimidine derivatives has been extensively reviewed. researchgate.netresearchgate.net

| Synthesis Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to Good | Refluxing in organic solvents | researchgate.net |

| Microwave-Assisted | Minutes | Good to Excellent | Often solvent-free or in green solvents | thieme-connect.comresearchgate.netresearchgate.net |

Ultrasonication in Chemical Transformations

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. Ultrasound has been increasingly utilized in the synthesis of heterocyclic scaffolds like pyrimidine. acs.org The physical phenomenon behind sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures. This effect can enhance mass transfer and activate substrates, often leading to shorter reaction times and higher product yields compared to conventional heating methods. researchgate.net

In the context of pyrimidine synthesis, ultrasound has been successfully employed in one-pot multicomponent reactions. acs.orgijcrt.org For instance, various pyrimidine derivatives have been synthesized in excellent yields at room temperature using ultrasound irradiation. ijcrt.org This approach offers significant advantages, including operational simplicity, straightforward work-up procedures, and adherence to green chemistry principles. ijcrt.org A catalyst-free, one-pot protocol for constructing pyrido[4,3-d]pyrimidine (B1258125) derivatives under ultrasound irradiation has been shown to produce good yields in short timeframes, highlighting the clean nature of this methodology. researchgate.net

Solventless and Mechanochemical Approaches (e.g., Grindstone Chemistry, Ball Milling)

Solventless and mechanochemical techniques represent a significant advancement in green chemistry, minimizing or eliminating the need for hazardous organic solvents. nih.govnih.gov These methods, which include grinding and ball milling, rely on mechanical energy to initiate and sustain chemical reactions between solid-state reactants.

Mechanochemistry has been effectively applied to multicomponent reactions for synthesizing pyrimidine derivatives. researchgate.netacs.org The Biginelli reaction, a classic method for producing dihydropyrimidines, has been extensively studied under mechanochemical conditions using both manual grinding and ball milling. researchgate.net These solvent-free approaches often lead to high yields and simplify product isolation. microbiologyresearch.org For example, a one-pot, catalyst-free, and solvent-free synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has been achieved through ball-milling, showcasing the efficiency of this method under mild conditions. acs.orgresearchgate.net

In a potential mechanochemical synthesis of this compound, the reactants, such as methyl 3-formylbenzoate, an amidine source, and a suitable catalyst, could be combined in a ball mill. The mechanical forces generated during milling would facilitate the necessary bond formations to construct the pyrimidine ring. The advantages of such a process include reduced waste, lower energy consumption, and often, unique reactivity patterns not observed in solution-phase reactions. acs.orgmicrobiologyresearch.org The use of a recyclable catalyst in a solvent-free ball milling technique has been demonstrated for the synthesis of various pyrimidine derivatives, with the potential for scaling up to multigram quantities. microbiologyresearch.org

Reactions in Aqueous or Ionic Liquid Media

The use of alternative reaction media like water and ionic liquids (ILs) offers significant environmental and practical benefits over traditional volatile organic solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Organic reactions conducted in water can exhibit unique reactivity and selectivity. acs.orgacs.org Several one-pot syntheses of pyrimidine derivatives have been successfully developed in aqueous media. researchgate.netresearchgate.net For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been accomplished in good yields through a three-component reaction in water. acs.org The use of water as a solvent can be promoted by catalysts like diammonium hydrogen phosphate (B84403) (DAHP), which is inexpensive, water-soluble, and non-toxic. researchgate.net Microwave irradiation has also been used to promote the synthesis of various heterocycles, including pyrimidines, in aqueous media, leading to short reaction times and easy product purification. nih.gov

Ionic Liquids: Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" alternatives to conventional solvents. ILs can act as both the solvent and the catalyst in chemical transformations. The synthesis of pyrimidine derivatives has been achieved using ILs, often with enhanced efficiency. For example, an l-proline (B1679175) nitrate-based ionic liquid has been shown to be an effective catalyst for the one-pot, three-component synthesis of pyrimidine derivatives, with the reaction proceeding efficiently in methanol. The recyclability of the ionic liquid is a key advantage of this methodology.

For the synthesis of this compound, employing an aqueous or ionic liquid medium could offer a more sustainable and efficient route compared to traditional organic solvents.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound while minimizing costs and environmental impact. Key parameters that are typically fine-tuned include the stoichiometry of reactants, solvent choice, and reaction temperature.

Stoichiometric and Solvent Parameters

The molar ratio of reactants (stoichiometry) and the choice of solvent are fundamental parameters that significantly influence the outcome of a chemical reaction. microbiologyresearch.orgacs.org In multicomponent reactions for pyrimidine synthesis, precise control over the stoichiometry of the starting materials is essential to ensure high conversion to the desired product and to minimize the formation of side products.

The solvent plays a critical role by solubilizing reactants, influencing reaction rates, and in some cases, determining the reaction pathway. nih.govacs.org The polarity of the solvent can stabilize transition states and intermediates, thereby affecting the reaction's kinetics and selectivity. For instance, in the synthesis of certain fused pyrimidines, water was found to be the optimal solvent, leading to higher yields compared to other organic solvents like dichloromethane, methanol, and ethanol (B145695). acs.org In other cases, a mixture of solvents, such as water and ethanol, has been shown to improve the yield of pyrimidine derivatives. The selection of an appropriate solvent is therefore a critical step in the optimization process.

Temperature Effects on Reaction Outcomes and Selectivity

Therefore, optimizing the reaction temperature is essential for achieving the desired outcome. For the synthesis of fused pyrimidines, studies have shown that there is an optimal temperature at which the yield is maximized. researchgate.net For instance, in the synthesis of a specific benzo[h]quinazoline derivative, the yield increased as the temperature was raised from room temperature to 100 °C, but then decreased at 120 °C. researchgate.net This indicates that careful control of temperature is necessary to balance reaction rate and product stability. In some biological systems, elevated temperatures can even block pyrimidine synthesis pathways. researchgate.net The hydrothermal synthesis of lanthanide/pyrimidine-4,6-dicarboxylate frameworks also demonstrates a strong dependence of the final crystal structure on the temperature employed. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms in Methyl 3-(pyrimidin-2-yl)benzoate. The spectrum would be expected to show distinct signals for the protons on the benzoate (B1203000) ring, the pyrimidine (B1678525) ring, and the methyl ester group.

Aromatic Protons (Benzoate and Pyrimidine Rings): The protons on the two aromatic rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The signals for the pyrimidine ring protons are expected at the lower end of this range, with the proton at position 5 appearing as a triplet and the two equivalent protons at positions 4 and 6 appearing as a doublet. The four protons on the benzoate ring would exhibit complex splitting patterns (multiplets) due to their various coupling interactions.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet in the upfield region, generally around δ 3.9-4.0 ppm, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H (4,6) | ~8.8 (d) | Doublet |

| Benzoate-H | 7.5 - 8.5 (m) | Multiplet |

| Pyrimidine-H (5) | ~7.3 (t) | Triplet |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear furthest downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbon atoms of the pyrimidine and benzoate rings would resonate in the δ 110-170 ppm region. The specific shifts depend on the electronic environment, including the attachment of nitrogen atoms in the pyrimidine ring and the electron-withdrawing ester group on the benzoate ring.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group would be found in the upfield region of the spectrum, usually around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Pyrimidine (C2, C4, C6) | 157 - 165 |

| Benzoate (Aromatic) | 128 - 138 |

| Pyrimidine (C5) | ~120 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, key absorptions would confirm the presence of its main functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be prominent in the IR spectrum, typically appearing around 1700-1730 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond of the ester would produce a strong band in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring and the carbon-carbon and carbon-nitrogen bonds of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations would be observed as weaker bands above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1700 - 1730 |

| Aromatic Rings (C=C, C=N) | Stretch | 1400 - 1600 |

| Ester (C-O) | Stretch | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₀N₂O₂), the molecular weight is 214.22 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214.

Key Fragmentation Pathways: Common fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 183, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 155. Further fragmentation of the pyrimidine and benzoate rings would also occur. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 214 | [M]⁺ (Molecular Ion) |

| 183 | [M - OCH₃]⁺ |

| 155 | [M - COOCH₃]⁺ |

| 79 | [C₅H₄N]⁺ (Pyridinyl fragment, by analogy) |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles.

Molecular Conformation and Crystal Packing Analysis

The analysis of the crystal structure would reveal key conformational features.

Crystal Packing: The analysis would also describe how the molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as π-π stacking interactions between the aromatic rings and other weaker van der Waals forces. The presence and nature of these interactions are critical for understanding the solid-state properties of the compound. While specific data is unavailable, related pyrimidine-aryl structures often exhibit dimeric motifs or extended chain structures through these non-covalent interactions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The spatial arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which play a significant role in determining the physical properties of the compound. For pyrimidine-containing organic molecules, hydrogen bonding and π-π stacking are prominent intermolecular forces.

Hydrogen Bonding: In the crystal structures of related compounds, such as Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, molecules are connected into inversion dimers through pairs of N—H⋯N hydrogen bonds, forming a characteristic R22(8) ring motif iucr.org. Similarly, in Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, intermolecular N—H⋯N hydrogen bonds connect molecules into centrosymmetric dimers nih.gov. For Methyl 2,6-bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, intermolecular C—H⋯N hydrogen bonds link neighboring molecules iucr.org. While this compound lacks the amide proton for such N-H---N bonding, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for suitable donors in a co-crystal or solvate. The molecular structure of related compounds suggests the potential for hydrogen bonding interactions, which are crucial in biological systems cymitquimica.com.

π-π Stacking: Aromatic rings, like the benzene and pyrimidine rings in this compound, can engage in π-π stacking interactions. These interactions are observed in the crystal structure of related pyrimidine derivatives. For instance, in Methyl 2,6-bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the crystal structure is stabilized by intermolecular π–π interactions with a centroid–centroid distance of 3.4552 (8) Å involving the pyrimidine rings iucr.org. The investigation of π-π interactions in pyridine (B92270) dimers and trimers has highlighted the importance of including electron correlation in calculations to accurately describe these stabilizing forces researchgate.net. The near-planar geometry of the benzene and pyridine rings in a related compound, Methyl 3-(pyridin-2-yl)benzoate, promotes π-π stacking interactions in the solid-state.

| Interaction Type | Compound Example | Description |

| Hydrogen Bonding | Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate | Molecules form centrosymmetric dimers via intermolecular N—H⋯N hydrogen bonds. nih.gov |

| π-π Stacking | Methyl 2,6-bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | Intermolecular π–π interactions between pyrimidine rings with a centroid–centroid distance of 3.4552 (8) Å stabilize the crystal structure. iucr.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity verification of synthesized organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.

HPLC is a cornerstone technique for the analysis and purification of non-volatile organic compounds. For derivatives of pyrimidinyl-benzoates, reversed-phase HPLC (RP-HPLC) is a commonly used method.

A typical HPLC method for a related compound, Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate, utilizes a C18 stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, which may be modified with an acid like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution sielc.comgoogle.com. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm google.com. The purity of such compounds is often found to be greater than 95% as determined by HPLC lgcstandards.com.

| Parameter | HPLC Condition for a Related Compound |

| Column | Shim-pack GIST C18 (4.6 x 150 mm, 5.0 µm) google.com |

| Mobile Phase A | Water google.com |

| Mobile Phase B | Acetonitrile with 0.05% TFA google.com |

| Detection | UV at 254 nm google.com |

| Sample Diluent | Acetonitrile google.com |

This liquid chromatography method is often scalable and can be adapted for the preparative separation to isolate impurities sielc.comrsc.org.

GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. While less common for higher molecular weight, polar compounds compared to HPLC, GC-MS can be employed for the analysis of thermally stable and volatile derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. This method provides an essential check on the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages of elements are compared with the calculated values based on the expected molecular formula.

For example, the elemental analysis of a related ureido-benzoic acid derivative was performed and the measured values were found to be in close agreement with the calculated values, confirming the proposed molecular formula rsc.org.

| Element | Calculated (%) for C₁₃H₁₁NO₂ |

| C | 73.23 |

| H | 5.20 |

| N | 6.57 |

| O | 15.00 |

Note: The table above provides the calculated elemental composition for Methyl 3-(pyridin-2-yl)benzoate (a related isomer to the target compound) based on its molecular formula C₁₃H₁₁NO₂ nih.gov. Experimental data for the target compound would be expected to align closely with these values.

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule results in the promotion of an electron from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can provide valuable information about the conjugated systems. The UV-Vis spectrum of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, recorded in acetone (B3395972), shows absorption maxima at 316 nm and 330 nm mdpi.com. The concentration of DNA and PNA conjugates containing pyrimidine moieties has been determined by measuring the absorbance at 260 nm pdbj.org. The analysis of various pyrimidine derivatives often involves dissolving the compound in a suitable solvent like ethanol (B145695) or acetone to record the spectrum niscpr.res.inmdpi.com.

| Compound Example | Solvent | λmax (nm) |

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone | 316, 330 mdpi.com |

| Pyrimidine-containing DNA/PNA conjugates | Aqueous solution | 260 pdbj.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are cornerstones of modern computational chemistry. tandfonline.comnih.gov DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular structures and energies. sielc.com MP theory, a post-Hartree-Fock method, systematically adds electron correlation effects and is often used for refining energy calculations, with second-order (MP2) being a common level of theory. tandfonline.comnih.gov

A crucial first step in any computational analysis is geometry optimization. This process uses quantum chemical methods to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For Methyl 3-(pyrimidin-2-yl)benzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles.

The analysis would precisely define the orientation of the pyrimidine (B1678525) ring relative to the benzoate (B1203000) group. The key dihedral angle is that of the C-C bond connecting the two rings, which determines the degree of planarity and steric hindrance between them. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions of high or low electron density, which is critical for understanding its polarity and reactivity.

| Parameter | Description | Anticipated Findings for this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O). | Calculations would provide precise lengths for all bonds, reflecting their single, double, or aromatic character. |

| Bond Angles | The angle formed between three connected atoms. | Would determine the local geometry around each atom, such as the trigonal planar arrangement of the sp² carbons in the rings. |

| Dihedral Angle | The angle between two intersecting planes, used here to describe the rotation around the central C-C bond. | Would reveal the most stable rotational conformation, likely a non-planar arrangement to minimize steric clash between hydrogen atoms on the adjacent rings. |

| Electronic Distribution | The spatial distribution of electrons in the molecule. | Would show electron-rich areas around the electronegative nitrogen and oxygen atoms and the delocalized π-systems of the aromatic rings. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine and benzoate rings, while the LUMO would also be distributed across these π-systems.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capability; higher energy indicates a better donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capability; lower energy indicates a better acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

Global and local reactivity descriptors derived from DFT calculations quantify a molecule's reactivity. The electrophilicity index (ω) measures the ability of a molecule to accept electrons, with a higher value indicating a better electrophile.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. By analyzing the change in electron density as an electron is added or removed, one can predict which specific atoms are most likely to participate in a reaction. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be primary sites for electrophilic attack (nucleophilic centers), while certain carbon atoms in the rings could be susceptible to nucleophilic attack.

| Descriptor | Definition | Predicted Application to this compound |

|---|---|---|

| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. | Would provide a quantitative value for the overall electrophilic nature of the molecule. |

| Fukui Function (f(r)) | A local descriptor that indicates the reactivity of a specific atom or region within a molecule toward nucleophilic or electrophilic attack. | Would pinpoint the most reactive atoms, likely identifying the pyrimidine nitrogens as key nucleophilic sites. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep electronic insights, molecular modeling and dynamics offer a view of the molecule's conformational flexibility and its interactions with its environment over time.

Molecules are not static; they exist as an ensemble of different conformations. Conformational analysis explores the potential energy surface of a molecule by systematically rotating its flexible bonds. For this compound, the primary flexible bond is the one linking the pyrimidine and benzoate rings. A potential energy scan, performed by rotating this bond in increments and calculating the energy at each step, would reveal the most stable conformations (energy minima) and the rotational energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein's active site. tandfonline.com

In a generalized docking study of this compound, the molecule would be treated as a ligand and placed into a hypothetical receptor site. The analysis would identify potential intermolecular interactions that stabilize the complex. These interactions would include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors.

π-π Stacking: The aromatic pyrimidine and benzoate rings can engage in stacking interactions with aromatic amino acid residues in a receptor.

Hydrophobic Interactions: The phenyl and pyrimidyl rings provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a receptor.

This analysis provides a structural hypothesis for the molecule's binding mode, which is fundamental for applications in medicinal chemistry and materials science.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules. For a compound like this compound, these computational approaches can provide valuable information about its vibrational, nuclear magnetic resonance (NMR), and electronic spectra.

Methodology: A common approach involves optimizing the molecular geometry of the compound using a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com Following geometry optimization, frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These calculations help in assigning the vibrational modes of the molecule to specific functional groups and skeletal vibrations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts are often correlated with experimental data to confirm the structure of the synthesized compound. mdpi.com

For the prediction of electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are employed. jchemrev.com This method can predict the absorption wavelengths and corresponding electronic transitions, offering insights into the electronic structure and chromophores within the molecule. jchemrev.com

Detailed Research Findings: Studies on various pyrimidine derivatives have demonstrated a good correlation between theoretical predictions and experimental spectroscopic data. mdpi.comresearchgate.net For instance, DFT calculations have been successfully used to assign the vibrational frequencies of pyrimidine rings and their substituents. researchgate.net In the case of methyl benzoate derivatives, theoretical studies have been used to analyze the effects of substituents on the electronic transition dipole moments, which govern the intensity of absorption and fluorescence. bohrium.com

For this compound, theoretical calculations would likely predict the characteristic vibrational frequencies for the pyrimidine ring, the ester group (C=O stretching), and the benzene (B151609) ring. The predicted NMR spectra would show the chemical shifts for the protons and carbons on both aromatic rings and the methyl ester group. TD-DFT calculations would reveal the π-π* transitions responsible for its UV absorption.

Interactive Data Table: Predicted Spectroscopic Data for a Model Pyrimidine-Substituted Benzoate

Below is a representative table illustrating the type of data that would be generated from theoretical spectroscopic predictions for a molecule structurally similar to this compound.

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Illustrative) | Assignment |

| FT-IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretch of ester |

| FT-IR | Vibrational Frequency | ~1580 cm⁻¹ | C=N stretch in pyrimidine ring |

| FT-IR | Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H stretch |

| ¹H NMR | Chemical Shift | ~8.9 ppm | Protons on pyrimidine ring |

| ¹H NMR | Chemical Shift | ~7.5-8.2 ppm | Protons on benzene ring |

| ¹H NMR | Chemical Shift | ~3.9 ppm | Methyl protons of ester |

| ¹³C NMR | Chemical Shift | ~165 ppm | Carbonyl carbon of ester |

| ¹³C NMR | Chemical Shift | ~157 ppm | Carbons in pyrimidine ring |

| ¹³C NMR | Chemical Shift | ~128-135 ppm | Carbons in benzene ring |

| UV-Vis (TD-DFT) | λmax | ~270 nm | π-π* transition |

Adsorption Mechanism Studies (e.g., on Metal Surfaces)

The study of the adsorption of organic molecules on metal surfaces is crucial for applications such as corrosion inhibition, catalysis, and molecular electronics. Nitrogen-containing heterocyclic compounds, like this compound, are of particular interest due to their potential to act as effective corrosion inhibitors. ekb.eg

Methodology: The adsorption mechanism of such molecules on metal surfaces is often investigated using a combination of experimental techniques and theoretical calculations. Computationally, DFT is a powerful tool to model the interaction between the adsorbate (the organic molecule) and the metal surface (the substrate). ekb.eg These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface. semanticscholar.org

The interaction can be broadly classified into physisorption (due to weak van der Waals forces) and chemisorption (involving the formation of chemical bonds). psu.edu For molecules like this compound, several interaction sites are possible: the lone pair electrons on the nitrogen atoms of the pyrimidine ring, the π-electrons of both the pyrimidine and benzene rings, and the oxygen atoms of the ester group. ekb.eg

Detailed Research Findings: Studies on similar nitrogen-containing heterocyclic compounds have shown that they can adsorb on metal surfaces through the heteroatoms and π-electron systems, effectively blocking the active sites for corrosion. ekb.egpsu.edu The adsorption process often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

For this compound, it is expected that the molecule would adsorb on a metal surface like copper or steel. The nitrogen atoms of the pyrimidine ring are likely to be the primary sites for chemisorption, donating their lone pair electrons to the vacant d-orbitals of the metal. ekb.eg The planar aromatic rings would allow for flat adsorption, maximizing the surface coverage and enhancing the protective effect through π-electron interactions. researchgate.net The specific orientation and adsorption energy would depend on the nature of the metal surface and the surrounding environment.

Interactive Data Table: Theoretical Adsorption Parameters for a Model Aromatic Nitrogen Heterocycle on a Metal Surface

The following table provides an example of the kind of data that would be generated from a computational study on the adsorption of a molecule like this compound on a metal surface.

| Parameter | Description | Illustrative Value |

| Adsorption Energy (E_ads) | The energy released upon adsorption of the molecule on the metal surface. A more negative value indicates stronger adsorption. | -1.5 eV |

| Adsorption Geometry | The most stable orientation of the molecule on the surface. | Planar, with the pyrimidine ring parallel to the surface |

| Bond Distance (N-Metal) | The distance between the nitrogen atoms of the pyrimidine ring and the surface metal atoms. | ~2.2 Å |

| Charge Transfer | The amount of electron charge transferred between the molecule and the metal surface. | 0.2 e⁻ (from molecule to surface) |

Chemical Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Design and Synthesis of Novel Pyrimidine-Benzoate Derivatives

The synthesis of novel pyrimidine-benzoate derivatives is a cornerstone of medicinal and materials chemistry, enabling the exploration of new chemical entities with tailored properties. Various synthetic strategies have been developed to access this important structural motif, often starting from commercially available precursors and employing versatile chemical reactions.

A general and high-yielding method for producing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a range of amidinium salts. organic-chemistry.org This approach is notable for providing direct access to pyrimidines lacking substitution at the 4-position. organic-chemistry.org The key sodium salt intermediate is prepared through the condensation of methyl formate (B1220265) and methyl 3,3-dimethoxypropionate using sodium hydride. organic-chemistry.org This stable reagent can then be reacted with various amidinium salts to generate the corresponding pyrimidine-5-carboxylate esters in moderate to excellent yields. organic-chemistry.org

Another synthetic route commences with commercially available ketones, which are reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. nih.gov These intermediates can then be cyclized with appropriate reagents to construct the pyrimidine (B1678525) ring. For instance, a synthetic procedure starting from methyl-4-hydroxy benzoate (B1203000) has been successfully employed to produce a series of pyridin-3-yl-pyrimidin-2-yl-triazole derivatives through a multi-step synthesis. tandfonline.com

Furthermore, the synthesis of key intermediates for pharmacologically active molecules often involves the construction of a pyrimidine-benzoate core. For example, the synthesis of a key intermediate for the tyrosine kinase inhibitor Nilotinib, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, can be achieved through the condensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with methyl 3-guanidino-4-methylbenzoate. google.com This highlights the importance of pyrimidine-benzoate scaffolds as building blocks in the synthesis of complex pharmaceutical agents.

The following table summarizes some synthetic approaches to pyrimidine-benzoate derivatives:

| Starting Material(s) | Key Reaction Type | Product Class | Reference(s) |

|---|---|---|---|

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Condensation | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| Ketones, N,N-dimethylformamide dimethyl acetal | Cyclocondensation | Substituted pyrimidines | nih.gov |

| Methyl-4-hydroxy benzoate | Multi-step synthesis | Pyridin-3-yl-pyrimidin-2-yl-triazole derivatives | tandfonline.com |

| 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Methyl 3-guanidino-4-methylbenzoate | Condensation | Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | google.com |

These synthetic methodologies provide a versatile toolkit for chemists to design and create a diverse library of pyrimidine-benzoate derivatives for various scientific investigations.

Systematic Structural Modifications and Their Chemical Impact

Systematic structural modifications of the pyrimidine-benzoate scaffold are crucial for fine-tuning the chemical and physical properties of the resulting analogues. The electronic nature and steric bulk of substituents on both the pyrimidine and benzoate rings can profoundly influence the molecule's reactivity, stability, and intermolecular interactions.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scialert.netcovenantuniversity.edu.ng This makes the 2-, 4-, and 6-positions susceptible to nucleophilic attack. scialert.net The reactivity of the pyrimidine ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH2) or methoxy (B1213986) (-OMe) groups, increase the electron density of the ring, which can decrease its susceptibility to nucleophilic attack but may enhance its basicity. scialert.netacs.org Conversely, EWGs like trifluoromethyl (-CF3) or nitro (-NO2) groups further decrease the electron density, thereby increasing the ring's electrophilicity and making it more reactive towards nucleophiles. acs.orgnih.gov For instance, studies on 2-sulfonylpyrimidines have shown that introducing EWGs can accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions by several orders of magnitude. acs.orgnih.gov

The ionization properties of pyrimidine derivatives are also significantly affected by substitution. The basic pKa of pyrimidine is 1.3, which is considerably lower than that of pyridine (B92270) (5.2) due to the electron-withdrawing effect of the second nitrogen atom. scialert.netcovenantuniversity.edu.ng Electron-releasing substituents can counteract this effect and increase the basicity. scialert.netcovenantuniversity.edu.ng

The following table illustrates the general impact of substituents on the chemical properties of the pyrimidine ring:

| Substituent Type | Position on Pyrimidine Ring | Impact on Reactivity (towards Nucleophiles) | Impact on Basicity | Reference(s) |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | 2, 4, or 6 | Decreased | Increased | scialert.netcovenantuniversity.edu.ngacs.org |

| Electron-Withdrawing Group (EWG) | 2, 4, or 6 | Increased | Decreased | scialert.netacs.orgnih.gov |

These structure-property relationships are fundamental for the rational design of new pyrimidine-benzoate analogues with desired chemical characteristics.

Advanced Chemical Transformations of Derivatives

Derivatives of "Methyl 3-(pyrimidin-2-yl)benzoate" can undergo a variety of advanced chemical transformations, allowing for the synthesis of more complex and functionally diverse molecules. These reactions can target the pyrimidine ring, the benzoate ester, or other functional groups present in the molecule.

Reactions of the Pyrimidine Ring:

Nucleophilic Aromatic Substitution (SNAr): As an electron-deficient heterocycle, the pyrimidine ring is susceptible to SNAr reactions, particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present. For example, 2-sulfonylpyrimidines react readily with nucleophiles like thiols. acs.orgnih.gov

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). semanticscholar.org These N-oxides can then serve as intermediates for further functionalization.

Acylation and Alkylation: The nitrogen atoms of the pyrimidine ring can be acylated or alkylated, leading to the formation of pyrimidinium salts. scialert.netcovenantuniversity.edu.ng

Reactions of the Benzoate Moiety:

Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in the synthesis of derivatives where the carboxylic acid is required for further reactions, such as amide bond formation.

Ester Aminolysis: The ester can be converted to an amide by reaction with an amine, a process known as aminolysis. rsc.org This is a common strategy for introducing new functional groups and building molecular complexity.

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Advanced Cyclization and Multicomponent Reactions:

Electrocatalytic Transformations: Pyrimidine derivatives can be used as substrates in electrocatalytic cascade transformations to generate complex polycyclic structures. For instance, the electrochemical cyclization of certain pyrimidine derivatives can lead to the formation of spiro[furo[3,2-b]pyran-2,5′-pyrimidines]. mdpi.com Multicomponent electrocatalytic reactions have also been developed to synthesize unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. mdpi.comresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and have been used in the synthesis of complex pyrimidine derivatives. google.com

The following table provides a summary of advanced chemical transformations:

| Reaction Type | Substrate Moiety | Resulting Functional Group/Structure | Reference(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Pyrimidine Ring | Substituted Pyrimidine | acs.orgnih.gov |

| N-Oxidation | Pyrimidine Ring | Pyrimidine N-oxide | semanticscholar.org |

| Ester Hydrolysis | Benzoate Ester | Carboxylic Acid | - |

| Ester Aminolysis | Benzoate Ester | Amide | rsc.org |

| Electrocatalytic Cyclization | Whole Molecule | Spirocyclic Systems | mdpi.commdpi.comresearchgate.net |

These transformations significantly expand the chemical space accessible from simple pyrimidine-benzoate precursors, enabling the creation of novel and intricate molecular architectures.

Structure-Reactivity and Structure-Property Correlations in Analogues

Understanding the relationship between the structure of "this compound" analogues and their chemical reactivity and properties is crucial for predicting their behavior and for the rational design of new compounds with specific characteristics. This involves both qualitative structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

The reactivity of the pyrimidine ring in SNAr reactions is a well-studied example of a structure-reactivity relationship. As previously mentioned, the presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity and thus increases the rate of reaction with nucleophiles. acs.orgnih.gov Conversely, electron-donating groups decrease the reactivity. acs.org The nature of the leaving group at the 2-position also has a profound effect on reactivity, with sulfonyl groups being significantly more reactive than chloro or methylthio groups. acs.orgnih.gov

The electronic properties of the entire molecule can be influenced by substituents on both the pyrimidine and benzoate rings. The Hammett equation can be a useful tool for quantifying the electronic effects of substituents on the benzoate ring and correlating them with properties such as the pKa of the corresponding carboxylic acid or the rate of reactions involving the ester group. Studies on purine (B94841) and adenine (B156593) analogues, which share the pyrimidine ring, have shown that the position of substituents significantly influences their electronic structure. acs.org

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are powerful computational tools used to correlate molecular descriptors with biological activities or physicochemical properties. scribd.comresearchgate.netconicet.gov.ar These models can be used to predict the properties of newly designed analogues before their synthesis, thus saving time and resources. For pyrimidine derivatives, QSAR studies have been used to model various biological activities. researchgate.net The descriptors used in these models can be constitutional, topological, quantum-chemical, or 3D-based, and they encode information about the molecule's size, shape, electronic properties, and lipophilicity. scribd.comresearchgate.net

For example, the lipophilicity of a molecule, often quantified by its partition coefficient (logP), is a key property that influences its solubility and permeability across biological membranes. The introduction of different substituents on the pyrimidine-benzoate scaffold will alter its logP, which can be predicted using QSPR models.

The following table summarizes key structure-property correlations:

| Structural Feature | Property/Reactivity | Correlation | Reference(s) |

|---|---|---|---|

| EWG on Pyrimidine Ring | SNAr Reactivity | Positive Correlation | acs.orgnih.gov |

| EDG on Pyrimidine Ring | SNAr Reactivity | Negative Correlation | acs.org |

| Substituent on Benzoate Ring | pKa of corresponding acid | Correlates with Hammett constants | acs.org |

| Overall Molecular Structure | Biological Activity/Physicochemical Properties | Modeled by QSAR/QSPR | scribd.comresearchgate.netresearchgate.net |

By systematically studying these correlations, it is possible to develop a deeper understanding of the chemical behavior of pyrimidine-benzoate analogues and to design new molecules with precisely controlled properties.

Compound Index

| Compound Name | |

|---|---|

| "this compound" | |

| 2-Sulfonylpyrimidines | |

| 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |

| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | |

| Adenine | |

| Methyl 3-amino-4-methylbenzoate | |

| Methyl 3-guanidino-4-methylbenzoate | |

| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | |

| Methyl-4-hydroxy benzoate | |

| Nilotinib | |

| Purine | |

| Pyridine | |

| Pyrimidine | |

| Pyrimidine N-oxides | |

| Spiro[furo[3,2-b]pyran-2,5′-pyrimidines] | |

| Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] |

Advanced Chemical Applications and Research Frontiers

Applications in Organic Synthesis as Key Intermediates and Building Blocks

Methyl 3-(pyrimidin-2-yl)benzoate and its derivatives are versatile building blocks in organic synthesis, primarily utilized for constructing more complex heterocyclic systems. The presence of two distinct reactive sites—the pyrimidine (B1678525) and benzoate (B1203000) moieties—allows for a range of chemical transformations.

The compound serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. nih.govresearchgate.netnih.gov Kinase inhibitors are a significant class of drugs used in cancer therapy, and the pyrimidine core is a common scaffold in these molecules. nih.govresearchgate.net For instance, derivatives based on the '4-(pyridin-3-yl)pyrimidin-2-amine' scaffold, structurally related to this compound, have been designed and synthesized as potential anticancer agents that can inhibit multiple oncogenic kinases. nih.gov Specifically, pyrimidine derivatives have been developed as potent inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer drug resistance in non-small cell lung cancer. nih.gov The general synthetic strategy often involves modifying the pyrimidine ring and the benzoate group to achieve the desired biological activity. researchgate.netfrontiersin.org

The utility of this compound extends to its participation in various coupling reactions, a cornerstone of modern organic synthesis. The aromatic rings in the molecule can be functionalized through reactions like Suzuki coupling, where a boronic acid is coupled to an aryl halide to form a C-C bond, leading to the creation of complex biaryl compounds.

Below is a table summarizing the role of pyrimidine-based benzoates in organic synthesis:

| Application Area | Role of Pyrimidine-Benzoate Derivative | Example Target Molecules/Classes | Relevant Synthetic Reactions |

|---|---|---|---|

| Medicinal Chemistry | Core scaffold and synthetic intermediate | Protein Kinase Inhibitors (e.g., for ABL1, AKT1, EGFR, KDR) nih.govnih.gov | N-arylation, Amidation, Coupling Reactions |

| Complex Molecule Synthesis | Versatile building block | Poly-substituted heterocyclic compounds frontiersin.org | Suzuki Coupling, Nucleophilic Substitution |

| Agrochemicals | Precursor for bioactive compounds | (Not specified in sources) | Coupling Reactions |

Coordination Chemistry and Ligand Design

The molecular structure of this compound, and more specifically its hydrolyzed form, 3-(pyrimidin-2-yl)benzoic acid, makes it an excellent candidate for ligand design in coordination chemistry. The ligand possesses multiple coordination sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This multi-dentate character allows it to bind to metal ions in various ways, leading to the formation of diverse and complex structures. nih.govrsc.org

The geometry of the ligand, with its bent disposition of the pyrimidine and benzoate groups, is a key factor in directing the assembly of coordination complexes. rsc.org This pre-programmed structural information is fundamental to creating predictable and functional metal-organic architectures.

The reaction of 3-(pyrimidin-2-yl)benzoic acid or similar pyrimidine-carboxylate ligands with various metal salts leads to the formation of a wide array of metal complexes. These syntheses are often carried out under solvothermal conditions, where the reaction mixture is heated in a sealed vessel, allowing for the crystallization of the resulting coordination polymer. nih.govrsc.org The choice of metal ion, solvent, and reaction conditions can significantly influence the final structure. nih.gov

A variety of metal ions have been successfully incorporated into complexes with pyrimidine-carboxylate type ligands, resulting in structures ranging from simple mononuclear complexes to intricate three-dimensional polymers. rsc.orgmdpi.comuobaghdad.edu.iq

The table below summarizes representative metal complexes formed with pyrimidine-carboxylate ligands.

| Metal Ion(s) | Ligand Type | Resulting Structure Type | Reference |

|---|---|---|---|

| Dy(III), Nd(III) | Pyrimidine-2-carboxylate (B12357736) | 2D Coordination Polymer | mdpi.com |

| Cu(I) | Pyrimidine-2-thione | 1D and 2D Coordination Polymers | nih.govresearchgate.net |

| Cu(I), Ag(I), Au(I) | Pyrimidine-based Phosphine | 1D Chain, Tetranuclear Ladder, Dinuclear Complex | nih.gov |

| Mn(II) | 5-Pyrimidinecarboxylate, Azide | 3D Coordination Polymer | rsc.org |

| Ni(II), Co(II), Zn(II), Cd(II), Gd(III) | 3-Pyridin-3-yl-benzoate | 1D, 2D, and 3D Coordination Polymers | rsc.org |

| Cu(I) | 4-(Pyrimidin-5-yl)benzoic acid | 3D Metal-Organic Framework | acs.org |

Coordination-driven self-assembly is a powerful strategy for constructing complex, ordered structures from molecular components. nih.gov The predictable geometry of metal-ligand bonds allows for the rational design of coordination polymers with desired topologies and properties. nih.gov Ligands like 3-(pyrimidin-2-yl)benzoic acid act as "information-rich" building blocks, where the angle between the coordinating groups dictates the geometry of the resulting assembly. nih.govrsc.org

For example, the use of bent dicarboxylate ligands can lead to the formation of one-dimensional (1D) double-chain arrays, which can further assemble into two-dimensional (2D) layers or three-dimensional (3D) networks through weaker supramolecular interactions like hydrogen bonding or π–π stacking. rsc.org The ambidentate nature of pyrimidine-carboxylate ligands, which can bridge metal centers through both the pyrimidine nitrogen and the carboxylate oxygen, is crucial for forming these extended structures. nih.gov The combination of a pyrimidine-carboxylate ligand with cis-blocked palladium(II) or platinum(II) corners has been shown to selectively form discrete molecular triangles, demonstrating a high degree of control over the self-assembly process. nih.gov

The dimensionality of the resulting coordination polymer can be tuned by the choice of metal ion and ancillary ligands. For instance, reactions of 3-pyridin-3-yl-benzoic acid (an isomer of the pyrimidine-based ligand) with various transition metals yielded structures ranging from 1D chains to 3D frameworks. rsc.org

Coordination polymers constructed from pyrimidine-based ligands often exhibit interesting photoluminescent properties. nih.govnih.govmdpi.comresearchgate.netbohrium.com The emission of light from these materials can originate from different electronic transitions, including those centered on the organic ligand (intraligand transitions) or involving charge transfer between the ligand and the metal ion. bohrium.com

The luminescence of the free ligand can be significantly altered upon coordination to a metal center. This can manifest as a shift in the emission wavelength (either a red or blue shift) or an enhancement of the emission intensity. nih.gov The rigidity of the coordination network can reduce non-radiative decay pathways, leading to stronger luminescence compared to the flexible free ligand. nih.gov Furthermore, interactions between metal centers in the polymer, such as weak metal-metal bonds, can induce considerable changes in the luminescence properties. nih.gov

The table below provides examples of luminescent metal-ligand systems based on pyrimidine or related N-heterocyclic ligands.

| Metal-Ligand System | Emission Characteristics | Proposed Origin of Luminescence | Reference |

|---|---|---|---|

| [Dy4(pymca)4(AcO)8]n, [Nd4(pymca)4(AcO)8]n | Luminescent | Singlet π-π* transitions centered on the pyrimidine-2-carboxylate (pymca) ligand | mdpi.com |

| Copper(I)-halide polymers with pyrimidine-2-thione | Strong red emission at room temperature | Not specified | nih.govresearchgate.net |

| [{CuI}4{C4H3N2-2-NH(CH2PPh2)}2(NCCH3)2] | High luminescence | Attributed to weak Cu···Cu interactions | nih.gov |

| Lanthanide(III) polymers with pyrimidine-4,6-dicarboxylate | Photoluminescent | Ligand-to-metal energy transfer and intraligand emission | bohrium.com |

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures, where molecules are assembled through non-covalent interactions. psu.eduacs.org Pyrimidine and benzoate functional groups are excellent tools in crystal engineering because they can participate in a variety of predictable and robust intermolecular interactions, particularly hydrogen bonding. psu.eduresearchgate.net The interaction between an aminopyrimidine and a carboxylic acid/carboxylate is a well-studied model for molecular recognition events, such as those in protein-nucleic acid binding. psu.edu

This compound contains the key elements for directed self-assembly in the solid state. The pyrimidine ring offers hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions. Upon hydrolysis to the carboxylic acid, a strong hydrogen bond donor is introduced, enabling the formation of highly predictable supramolecular synthons.

Molecular recognition is driven by specific intermolecular interactions. The structure of 3-(pyrimidin-2-yl)benzoic acid is particularly well-suited for forming robust hydrogen-bonded motifs. A very common and reliable motif formed between 2-aminopyrimidine (B69317) systems and carboxylic acids is the R²₂(8) graph-set motif. nih.govnih.gov This involves a pair of N-H···O hydrogen bonds between the protonated pyrimidine ring and the carboxylate group, creating a stable eight-membered ring. psu.edunih.govnih.gov

These primary motifs can then self-organize into larger supramolecular architectures like chains, sheets, or ladders through other interactions. acs.org These can include:

Base-pairing: Self-complementary N-H···N hydrogen bonds between pyrimidine rings can link the primary motifs into dimers or chains. nih.govacs.org

C-H···O and C-H···N interactions: Though weaker than conventional hydrogen bonds, these interactions play a significant role in stabilizing the crystal packing. acs.org

By understanding and controlling these non-covalent interactions, it is possible to engineer the crystal structures of materials based on this compound to achieve desired network topologies and, consequently, specific material properties.

Control over Solid-State Architectures

The precise arrangement of molecules in the solid state, or crystal engineering, is pivotal for tuning the macroscopic properties of materials. For this compound, the control over its solid-state architecture can be approached through the strategic use of non-covalent interactions, leading to the formation of predictable supramolecular assemblies.

The pyrimidine ring, with its nitrogen atoms, is an excellent hydrogen bond acceptor. This characteristic allows for the formation of robust and directional hydrogen bonds with suitable donor molecules, such as carboxylic acids. researchgate.nettandfonline.com The formation of co-crystals, where this compound is combined with other molecules, can be a powerful strategy to create new solid-state structures with desired physical and chemical properties. researchgate.nettandfonline.com The interplay of hydrogen bonds, such as N-H···O and O-H···N, can lead to the formation of specific supramolecular synthons, which are reliable building blocks for crystal engineering. tandfonline.comnih.gov

Furthermore, the aromatic nature of both the pyrimidine and benzene (B151609) rings in this compound allows for the exploitation of π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the stabilization of crystal packing, often leading to the formation of one, two, or three-dimensional supramolecular architectures. tandfonline.commdpi.com